molecular formula AlMgNaO9Si3 B1172141 Disperse yellow 83 CAS No. 12270-47-2

Disperse yellow 83

Cat. No.: B1172141
CAS No.: 12270-47-2
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Description

Molecular Composition and Formula Determination

The molecular composition of Disperse Yellow 83 has been definitively established through comprehensive analytical techniques, revealing a molecular formula of C₁₅H₁₂N₆O₃. This formulation indicates the presence of fifteen carbon atoms, twelve hydrogen atoms, six nitrogen atoms, and three oxygen atoms, resulting in a calculated molecular weight of 324.29 atomic mass units. The high nitrogen content, comprising six atoms within the molecular framework, is characteristic of azo-based chromophores and contributes significantly to the compound's electronic properties and color generation mechanisms.

The structural classification of this compound places it within the single azo class of organic dyes, indicating the presence of one azo linkage (-N=N-) within the molecular backbone. This azo functionality serves as the primary chromophoric center responsible for the compound's light absorption characteristics and resulting yellow coloration. The molecular architecture incorporates multiple aromatic ring systems connected through the azo bridge, creating an extended conjugated system that facilitates electronic transitions in the visible light spectrum.

Analytical data confirms that the compound exhibits red-light yellow characteristics, distinguishing it from other yellow dyes that may display greenish or orange undertones. The specific positioning of substituents around the aromatic rings influences the electronic distribution within the molecule, directly affecting the wavelength of maximum absorption and the perceived color intensity. This molecular design represents a carefully optimized structure that balances color properties with chemical stability requirements.

Tautomeric Behavior and Isomeric Variations

The tautomeric behavior of this compound represents one of its most fascinating structural characteristics, involving dynamic equilibrium between different molecular forms under varying environmental conditions. Research has demonstrated that azo dyes, including this compound, can exist in equilibrium between azo and hydrazone tautomeric forms, with the hydrazone structure typically being the predominant form under conventional conditions. This tautomeric equilibrium can be influenced by factors such as pH, temperature, and the presence of metal ions, leading to observable changes in the compound's spectroscopic properties.

Studies utilizing ultraviolet-visible spectroscopy and nuclear magnetic resonance techniques have revealed that the hydrazone tautomer is stabilized through the formation of intramolecular hydrogen bonding interactions. These hydrogen bonds create six-membered ring structures within the molecule, providing additional thermodynamic stability to the hydrazone form compared to the azo configuration. The tautomeric equilibrium can be manipulated through pH control, with acidic conditions favoring different tautomeric ratios compared to alkaline environments.

The isomeric behavior of this compound extends beyond simple tautomerism to include geometric isomerism around the azo linkage. Research indicates that compounds in this class can exist as mixtures of Z and E isomers, with typical ratios of approximately 84.5:15.5 favoring the Z configuration. This geometric isomerism affects the overall molecular geometry and can influence physical properties such as solubility, thermal stability, and intermolecular packing arrangements. The predominance of the Z isomer is attributed to favorable intramolecular interactions that stabilize this particular geometric configuration.

Temperature-dependent studies have shown that the tautomeric equilibrium position can shift with thermal energy input, although the hydrazone form generally remains favored across a wide temperature range. The activation energy barriers between tautomeric forms have been estimated through kinetic studies, providing insights into the dynamic nature of these molecular transformations and their potential impact on the compound's performance characteristics.

Crystallographic Characterization and Packing Arrangements

Crystallographic analysis of this compound and related azo compounds has provided detailed insights into the three-dimensional molecular arrangements and intermolecular interactions that govern solid-state properties. X-ray crystallographic studies have confirmed that the compound preferentially adopts the hydrazone tautomeric form in the crystalline state, consistent with solution-phase observations. The crystal structure reveals the presence of extensive hydrogen bonding networks that contribute to the overall stability of the crystalline lattice.

The molecular packing arrangement in this compound crystals demonstrates characteristic features of planar aromatic systems, with molecules arranged in layered structures that maximize intermolecular π-π stacking interactions. These aromatic stacking arrangements contribute to the compound's thermal stability and influence its optical properties in the solid state. The intermolecular distances between aromatic rings typically fall within the range of 3.4 to 3.6 Ångströms, indicating moderate π-π interactions that provide structural cohesion without excessive molecular strain.

Hydrogen bonding patterns within the crystal structure play a crucial role in determining the overall packing efficiency and molecular orientation. The hydrazone nitrogen atoms serve as both hydrogen bond donors and acceptors, creating three-dimensional networks of intermolecular interactions that extend throughout the crystal lattice. These hydrogen bonding interactions contribute to the compound's mechanical properties and influence its behavior during processing and application.

The crystal packing also reveals the presence of cooperative effects, where multiple weak intermolecular interactions combine to create stable molecular assemblies. Van der Waals forces between aliphatic and aromatic regions of adjacent molecules contribute additional stabilization energy, while electrostatic interactions between polar functional groups help orient molecules in energetically favorable configurations. The overall crystal structure represents an optimal balance between various intermolecular forces, resulting in a stable three-dimensional arrangement that reflects the compound's molecular-level properties.

Analysis of thermal expansion behavior in the crystalline state has revealed anisotropic expansion coefficients, indicating that the crystal structure responds differently to temperature changes along different crystallographic axes. This anisotropic behavior is attributed to the directional nature of the intermolecular interactions and the preferential orientation of molecules within the crystal lattice, providing valuable information for understanding the compound's thermal stability and processing characteristics.

Properties

CAS No.

12270-47-2

Molecular Formula

AlMgNaO9Si3

Origin of Product

United States

Comparison with Similar Compounds

Commercial Suppliers :

  • Marketed as Celliton Yellow 4GE by BASF Aktiengesellschaft .

Comparison with Similar Compounds

2.1. Structural and Chemical Comparisons
2.1.1. Disperse Yellow 83 vs. Pigment Yellow 83
Property This compound (Dye) Pigment Yellow 83 (Pigment)
Chemical Class Single azo dye Diarylide pigment
Molecular Formula C₁₅H₁₂N₆O₃ C₃₆H₃₂Cl₄N₆O₈
Molecular Weight 324.29 g/mol ~788.48 g/mol (calculated)
CAS Number 12270-47-2 5567-15-7
Key Features Soluble in organic solvents Insoluble; used as a particulate pigment
Applications Textile dyeing Paints, plastics, inks

Key Differences :

  • Solubility: this compound is designed for solubility in synthetic fibers, while Pigment Yellow 83 is a particulate solid used in non-soluble applications .
  • Fastness : this compound has moderate light fastness (ISO 5), whereas diarylide pigments like PY83 generally exhibit higher lightfastness (ASTM Lightfastness Rating I) due to their insolubility .
2.1.2. This compound vs. Other Disperse Dyes
Compound Disperse Yellow 3 Disperse Yellow 7 (DY-7)
Molecular Formula C₁₇H₁₄N₄O₄ (CAS 2832-40-8) C₁₃H₁₂N₂O₃ (CAS 6300-37-4)
Application Textile dyeing Nonlinear optical materials
Key Properties EPA-regulated Exhibits reverse saturable absorption for optical limiting

Functional Differences :

  • Disperse Yellow 7: Used in photonic devices (e.g., optical switches) due to its nonlinear absorption properties under laser irradiation, unlike this compound’s textile focus .
2.3. Environmental and Regulatory Considerations
  • For example, Disperse Orange 37/76 is restricted in apparel supply chains .
  • Pigments : Diarylide pigments like PY83 are more stable but may contain chlorine, raising concerns about environmental persistence .

Preparation Methods

Conventional Diazotization with Nitrosyl Sulfuric Acid

The diazo component, 3,3'-dichlorobenzidine, is diazotized using nitrosyl sulfuric acid (HNO·H₂SO₄). The patent CN105647222A details the following protocol:

  • Reagent ratios :

    • 3,3'-Dichlorobenzidine : Sulfuric acid : Nitrosyl sulfuric acid = 1 : 0.5–3.0 : 0.99–1.05 (molar ratio).

    • Nitrosyl sulfuric acid concentration: 25–45% (w/w).

  • Process conditions :

    • Temperature: 15–20°C during diazo component addition.

    • Stirring: 2–3 hours for complete dissolution.

    • Post-reaction incubation: 2 hours at 15–20°C.

This method minimizes side reactions like over-diazotization, ensuring high diazonium salt yield (>95%).

Alternative Diazotization Techniques

Prior methods used hydrochloric acid and sodium nitrite, but these often required pH adjustments and generated nitrous oxide byproducts. For example, Patent 200710112920.2 employed bicomponent diazo systems (3,3'-dichlorobenzidine and 3,3'-dimethylbenzidine), but electron-donating methyl groups caused inconsistent coupling rates and mixed crystal formation.

Coupling Process Optimization

High-Pressure Homogenization of Coupling Components

The coupling agent, 2,5-dimethoxy-4'-chloroacetoacetanilide, is pulped with surfactants (e.g., sodium lignosulfonate, peregal) and homogenized at 500–800 rpm. High-pressure homogenization (10–50 MPa) ensures particle sizes <1 µm, critical for color strength:

ParameterValue
Surfactant concentration1–5% (w/w of coupling agent)
Homogenization time1–2 hours
Temperature25–30°C

Temperature-Programmed Coupling

Diazonium salt solution is added to the coupling agent suspension under controlled temperature ramping:

  • Initial temperature : 5°C (prevents premature coupling).

  • Natural temperature rise : 5°C → 30°C (exothermic reaction).

  • Active heating : 30°C → 75°C at 20°C/h (completes coupling).

This gradient approach reduces agglomeration and improves particle uniformity.

Post-Treatment and Finishing

pH Adjustment and Surfactant Addition

Post-coupling, the slurry is adjusted to pH 5 with trisodium phosphate to precipitate unreacted components. Surfactants (e.g., OP-10, polyoxyethylene aliphatic alcohol ether) are added at 1–3% (w/w) to stabilize pigment particles.

Drying and Micronization

The filter cake is dried at 60°C and milled with composite polymers (e.g., polyacrylic acid, methylcellulose) to prevent re-aggregation. Final product characteristics:

PropertyValue
Median particle size0.2–0.5 µm
Moisture content<0.5%
Tinting strength120–130% (vs. standard)

Comparative Analysis of Industrial Methods

Patent CN105647222A vs. Prior Art

The patented method’s advantages over traditional approaches include:

FactorPatent MethodConventional Method
Diazotization agentNitrosyl sulfuric acidHCl/NaNO₂
Coupling completion99%85–90%
Particle uniformity±0.1 µm±0.5 µm
Solvent resistanceGrade 5Grade 3

Limitations of Alkaline Dissolution Techniques

Early methods (e.g., Patent 200610147212.8) dissolved unreacted coupling agents in pH 10–14 solutions, but this degraded pigment performance by introducing ionic impurities.

Industrial Applications and Performance

Plastics Coloring

In HDPE, 0.8% pigment concentration achieves 1/3 SD depth. No migration is observed in flexible PVC even at low concentrations (0.1%).

Automotive Coatings

Pigment Yellow 83 meets OEM standards for lightfastness (ΔE <1.0 after 1,000 h Xenon arc exposure) and chemical resistance (ASTM D1308) .

Q & A

Q. What are the standard methodologies for characterizing the photostability of Disperse Yellow 83 in polymeric matrices?

To evaluate photostability, researchers should employ accelerated weathering tests using UV irradiation under controlled atmospheric conditions (e.g., nitrogen vs. air). Key parameters include:

  • Spectroscopic analysis : Monitor degradation via UV-Vis spectroscopy to track absorbance changes at characteristic wavelengths .
  • Chromatographic techniques : Use GC-MS or HPLC to identify photodegradation byproducts, focusing on molecular fragmentation patterns (e.g., m/z 275 and 246 peaks observed in related dyes) .
  • Quantum yield calculations : Compare degradation rates across solvents (e.g., alcohols vs. DMF) to model environmental interactions .

Q. How should researchers select solvents for solubility studies of this compound?

Solvent selection must balance polarity and hydrogen-bonding capacity to mimic real-world applications (e.g., textile dyeing). Methodological steps include:

  • Solubility screening : Test in aprotic solvents (DMF, DMSO) and protic solvents (ethanol, methanol) under controlled temperatures.
  • Stability assessment : Measure dye aggregation or precipitation via dynamic light scattering (DLS) .
  • Environmental relevance : Prioritize solvents with low toxicity and industrial applicability to align with green chemistry principles .

Q. What statistical approaches are recommended for analyzing discrepancies in thermal degradation data?

Address contradictions by:

  • Replication : Ensure experiments are repeated under identical conditions to isolate variability .
  • Error propagation analysis : Quantify uncertainties from instrumentation (e.g., TGA measurement errors) .
  • Multivariate regression : Correlate degradation rates with factors like temperature gradients or atmospheric composition .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of electron transfer in this compound’s photodegradation?

Advanced methodologies include:

  • Transient absorption spectroscopy : Track excited-state dynamics to identify intermediates (e.g., radical anions) .
  • Isotopic labeling : Use deuterated solvents to probe hydrogen abstraction pathways .
  • Computational modeling : Apply DFT calculations to map potential energy surfaces for degradation pathways .

Q. What experimental designs resolve contradictions in reported quantum yields for this compound’s photolysis?

Discrepancies often arise from solvent polarity or oxygen availability. Mitigate by:

  • Standardizing conditions : Use inert atmospheres (N₂) and degassed solvents to minimize oxidative interference .
  • Cross-validation : Compare results across independent labs using shared protocols .
  • Meta-analysis : Aggregate published data to identify outliers and systemic biases .

Q. How can researchers integrate heterogeneous datasets (e.g., spectroscopic, chromatographic) to model this compound’s environmental fate?

Employ data fusion strategies:

  • Multivariate analysis : Use PCA or PLS to correlate spectral shifts with degradation byproduct profiles .
  • Machine learning : Train models on historical datasets to predict persistence in aquatic systems .
  • Uncertainty quantification : Apply Bayesian statistics to weight data sources by reliability .

Methodological Best Practices

  • Replication : Document experimental protocols exhaustively to enable independent verification (e.g., solvent purity, irradiation intensity) .
  • Data transparency : Publish raw datasets and processing algorithms to facilitate meta-analyses .
  • Ethical rigor : Disclose conflicts of interest and adhere to chemical safety guidelines during disposal .

This FAQ synthesizes insights from photochemical studies, analytical techniques, and statistical frameworks to address both foundational and cutting-edge research challenges. Researchers are advised to contextualize findings within broader dye degradation literature while prioritizing methodological transparency.

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